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Compound of Interest

Compound Name: N,N-Dimethylphenethylamine

Cat. No.: B073034

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N,N-Dimethylphenethylamine (N,N-
DMPEA) and amphetamine, focusing on their pharmacological, toxicological, and
pharmacokinetic profiles. The information is compiled from peer-reviewed scientific literature to
support research and drug development activities.

Introduction

N,N-Dimethylphenethylamine (N,N-DMPEA) and amphetamine are both substituted
phenethylamines with distinct pharmacological properties. Amphetamine is a well-characterized
central nervous system (CNS) stimulant, widely known for its therapeutic use in Attention
Deficit Hyperactivity Disorder (ADHD) and narcolepsy, as well as its high potential for abuse.[1]
Its mechanism of action primarily involves the release and reuptake inhibition of dopamine and
norepinephrine.[2] N,N-DMPEA, on the other hand, is a less studied compound found in some
workout and bodybuilding supplements.[3] It is reported to act as an agonist at the trace amine-
associated receptor 1 (TAAR1) and as a substrate for monoamine oxidase B (MAO-B).[3][4]
This guide presents a comparative analysis of these two compounds based on available
experimental data.
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Pharmacodynamics: Receptor and Transporter
Interactions

The primary pharmacological effects of N,N-DMPEA and amphetamine are dictated by their
interactions with various receptors and transporters in the CNS.

Receptor and Transporter Binding and Functional
Activity

Amphetamine is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine
transporter (NET), with significantly lower affinity for the serotonin transporter (SERT).[5] In
contrast, quantitative data on the binding affinities (Ki) of N,N-DMPEA for these monoamine
transporters are not readily available in the current scientific literature.

N,N-DMPEA has been identified as an agonist at the human trace amine-associated receptor 1
(TAAR1) and several adrenergic receptors.[4][6] Amphetamine is also known to be a TAAR1
agonist.[7]

Table 1: In Vitro Receptor and Transporter Activity of N,N-DMPEA and Amphetamine
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Compoun . Assay ) Referenc
Target Species Value Unit
d Type e
Agonist
N,N- -
hTAAR1 Human Activity 21 UM [4116]
DMPEA
(EC50)
Agonist
hADRal1B Human Activity 5.7 UM [6]
(EC50)
Agonist
hADRalD Human Activity 8.4 uM [6]
(EC50)
Amphetami Inhibition
hDAT Human ) ~0.6 puM [5]
ne (Ki)
Inhibition
hNET Human _ 0.07-0.1 UM [5]
(Ki)
Inhibition
hSERT Human ] 20 - 40 UM [5]
(Ki)
Agonist )
o Micromolar
rITAAR1 Rat Activity UM [7]
range
(EC50)

Note: "h" denotes human and "r" denotes rat.

Signaling Pathways

The distinct mechanisms of action of N,N-DMPEA and amphetamine result in different
downstream signaling cascades. Amphetamine's primary action of increasing synaptic
dopamine and norepinephrine leads to the activation of their respective signaling pathways.
N,N-DMPEA's agonism at TAAR1 suggests a modulatory role on monoaminergic systems.
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Figure 1: Simplified signaling pathways for Amphetamine and N,N-DMPEA.

In Vivo Effects: A Comparative Overview

Direct comparative in vivo studies of N,N-DMPEA and amphetamine are limited. However, data
on the cardiovascular and locomotor effects of amphetamine in animal models are well-

documented.

Cardiovascular Effects

Amphetamine is known to cause dose-dependent increases in blood pressure and heart rate.

[8]

Table 2: In Vivo Cardiovascular Effects of Amphetamine in Rats

Value .
Compound Effect Dose Unit Reference
(ED50)
Increase in
_ 0.1-3.0
Amphetamine  Blood 0.31 mg/kg [8]
mg/kg, s.c.
Pressure
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Note: Data for N,N-DMPEA is not currently available in the peer-reviewed literature.

Locomotor Activity

Amphetamine typically produces a dose-dependent increase in locomotor activity in rodents.[8]

Table 3: In Vivo Locomotor Effects of Amphetamine in Rats

Compound Effect Dose Observation Reference
Increased
) 0.1 - 3.0 mg/kg, Dose-dependent
Amphetamine Locomotor ) [8]
o s.c. increase
Activity

Note: Quantitative data such as ED50 for locomotor activity and comparative data for N,N-

DMPEA are not currently available in the peer-reviewed literature.

Pharmacokinetics

The pharmacokinetic profiles of amphetamine and related stimulants have been extensively

studied. Information on N,N-DMPEA is less comprehensive.

Table 4: Comparative Pharmacokinetic Parameters

Parameter N,N-DMPEA Amphetamine Reference
Oral Bioavailability Data not available Good [9]
Volume of Distribution ~ Data not available ~4 L/kg [9]
Plasma Protein )
o Data not available <20% [9]
Binding
Elimination Half-life Data not available 6 - 12 hours [9]

Metabolism

MAO-B, CYP2D6

Hepatic (extensive)

[3](°]

Experimental Protocols
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In Vitro Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
e Preparation of Materials:

o Receptor source: Cell membranes from cell lines expressing the target receptor or tissue
homogenates.

o Radioligand: A specific radiolabeled ligand for the target receptor.
o Test compound (unlabeled).
o Incubation buffer.
o Wash buffer.
o Glass fiber filters.
o Scintillation cocktail and counter.
e Assay Procedure:

o A fixed concentration of the radioligand and varying concentrations of the test compound
are incubated with the receptor preparation in the incubation buffer.

o Incubation is carried out at a specific temperature for a defined period to reach equilibrium.

o The reaction is terminated by rapid filtration through glass fiber filters to separate bound
from free radioligand.

o Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
o The radioactivity retained on the filters is measured using a scintillation counter.

o Data Analysis:
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o The concentration of the test compound that inhibits 50% of the specific binding of the
radioligand (IC50) is determined.

o The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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